1,4-Diiodo-2,5-dimethoxybenzene
Overview
Description
1,4-Diiodo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8I2O2 . It has a molecular weight of 389.96 . It is used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
Synthesis Analysis
The synthesis of 1,4-Diiodo-2,5-dimethoxybenzene involves several steps. It has been used in the preparation of poly [(9,9-bis (6- (dibromohexyl)-2,7-fluorene))- alt -1,4- (2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative .Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2,5-dimethoxybenzene is represented by the SMILES notation COc1cc(c(cc1I)OC)I . The InChI code for the compound is 1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 .Chemical Reactions Analysis
1,4-Diiodo-2,5-dimethoxybenzene can undergo various chemical reactions. For instance, when 1,4-dimethoxybenzene reacts with the carbocation generated from tert-butyl alcohol, a trisubstituted product, 1-tert-butyl-2,5-dimethoxybenzene is generated .Physical And Chemical Properties Analysis
1,4-Diiodo-2,5-dimethoxybenzene is a solid at 20 degrees Celsius . It has a molecular weight of 389.96 .Scientific Research Applications
Precursor in Synthesis
It serves as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also used in the synthesis of 1,4-diiodo-2,5-didodecylbenzene , which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) .
Electrocatalysis
This compound has been reported as an efficient electrocatalyst for C–H/E–H coupling , operating at low catalyst loading. This application highlights its role in facilitating metal-free bond-forming processes .
Simulation Visualizations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diiodo-2,5-dimethoxybenzene is currently limited . The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Diiodo-2,5-dimethoxybenzene Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body
properties
IUPAC Name |
1,4-diiodo-2,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOXVCTGAISRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348627 | |
Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,5-dimethoxybenzene | |
CAS RN |
51560-21-5 | |
Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-diiodo-2,5-dimethoxybenzene in the synthesis of chiral phenylene ethynylenes?
A1: 1,4-Diiodo-2,5-dimethoxybenzene acts as a key building block in the synthesis of C2-symmetric bis-sulfinyl phenylene ethynylenes []. It participates in a copper-free Sonogashira coupling reaction with enantiomerically pure {1-[(1S)-isoborneol-10-sulfinyl]ethenyl}ethynylbenzenes. This reaction forms a new carbon-carbon bond, effectively incorporating the dimethoxybenzene unit into the final chiral phenylene ethynylene structure.
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